molecular formula C17H21N5O4S B3206154 N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propane-1-sulfonamide CAS No. 1040665-22-2

N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propane-1-sulfonamide

Cat. No.: B3206154
CAS No.: 1040665-22-2
M. Wt: 391.4 g/mol
InChI Key: GICCEYIUFTWDKN-UHFFFAOYSA-N
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Description

N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C17H21N5O4S and its molecular weight is 391.4 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propane-1-sulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily inhibitory, where the compound binds to the active sites of these enzymes, preventing their normal function. This inhibition can lead to a decrease in enzyme activity, which is beneficial in conditions where these enzymes are overactive.

Cellular Effects

The effects of this compound on various cell types are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, this compound has been shown to induce apoptosis by activating the intrinsic apoptotic pathway. It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at the G1 phase.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the target. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression. These effects are often dose-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular metabolism. These interactions are essential for understanding the compound’s pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the compound’s uptake into cells and its distribution to various cellular compartments. The compound’s localization and accumulation can influence its activity and effectiveness, making it crucial to understand these processes for therapeutic applications.

Subcellular Localization

This compound is localized to specific subcellular compartments, such as the mitochondria and nucleus . This localization is directed by targeting signals and post-translational modifications that guide the compound to its site of action. The subcellular localization can affect the compound’s activity and function, influencing its therapeutic potential.

Properties

IUPAC Name

N-[2-[[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4S/c1-3-12-27(23,24)18-10-11-26-16-9-8-15-19-20-17(22(15)21-16)13-6-4-5-7-14(13)25-2/h4-9,18H,3,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICCEYIUFTWDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCCOC1=NN2C(=NN=C2C3=CC=CC=C3OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propane-1-sulfonamide
Reactant of Route 2
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N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propane-1-sulfonamide
Reactant of Route 3
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N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propane-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propane-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propane-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propane-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.